![molecular formula C15H13ClN6OS B2958514 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide CAS No. 901092-37-3](/img/structure/B2958514.png)
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including an amine group (-NH2), a pyridine ring, a 1,2,4-triazole ring, a sulfanyl group (-SH), and an acetamide group. These functional groups could potentially contribute to the compound’s reactivity and biological activity .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the amine group could participate in nucleophilic substitution reactions, and the pyridine ring could undergo electrophilic substitution .Applications De Recherche Scientifique
Antiviral Activity
This compound has been evaluated for its antiviral activity against tobacco mosaic virus using the half-leaf method. This suggests its potential use in plant pathology and virology research to develop antiviral agents .
Neuroprotective Effects
Research has indicated that derivatives of this compound can have neuroprotective effects. Specifically, it has been investigated for its capacity to prevent neurodegeneration produced by neurotoxins like MPTP, which are used in models of Parkinson’s Disease (PD). This involves measuring specific markers such as tyrosine hydroxylase (TH) and α-synuclein in the midbrain .
Antitumor Activity
There is evidence suggesting that related compounds exhibit antitumor and cytotoxic activity. They have been reported to show cytotoxicity against human tumor cell lines, indicating potential applications in cancer research and therapy .
Molecular Folding
The title compound features an intramolecular N—H…N hydrogen bond which stabilizes its folded conformation. This characteristic could be significant in studies related to molecular structure and stability .
Chemical Synthesis
The compound is involved in various chemical synthesis processes, indicating its utility in organic chemistry for creating complex molecules with potential biological activities .
Biological Activity Studies
As a thiazole derivative, this compound may also be involved in studies exploring diverse biological activities such as antimicrobial actions .
Mécanisme D'action
Target of Action
The primary target of this compound is alpha-synuclein (α-syn) , a protein that plays a significant role in the pathogenesis of Parkinson’s disease (PD). α-syn is an intrinsically disordered protein that, under pathological conditions, forms amyloid aggregates leading to neurotoxicity and neurodegeneration .
Mode of Action
This compound acts as an inhibitor of α-syn aggregation . It interacts with α-syn, preventing the formation of amyloid aggregates . This interaction disrupts the pathological process that leads to the formation of intraneuronal inclusions, a common histopathological hallmark in PD patients .
Biochemical Pathways
The compound affects the biochemical pathway involving α-syn. In the normal physiological state, α-syn is a soluble monomer. After interaction with phospholipids, it adopts an α-helical structure . In the misfolded state, α-syn aggregates into amyloid fibrils, leading to neuronal pathological inclusions . This compound interferes with this process, preventing the fibrillization of α-syn .
Pharmacokinetics
It has been shown to have in vivo efficacy, indicating that it can be absorbed and distributed in the body to exert its therapeutic effects
Result of Action
The compound has been shown to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia, a symptom of PD . It also affects the levels of PD markers after the administration of the same neurotoxin . These results suggest that the compound can protect against neurodegeneration in PD.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of copper ions can lead to deamination of similar compounds during the process of coordination
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN6OS/c16-11-3-1-2-4-12(11)19-13(23)9-24-15-21-20-14(22(15)17)10-5-7-18-8-6-10/h1-8H,9,17H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCLQOCGBUSSJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

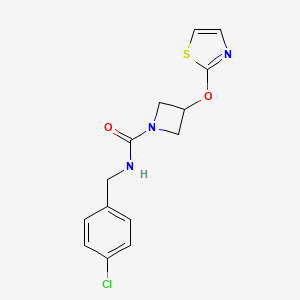
![ethyl 2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(N-hydroxyimino)acetate](/img/structure/B2958432.png)
![(1R,5S)-N-(4-chlorobenzyl)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2958433.png)
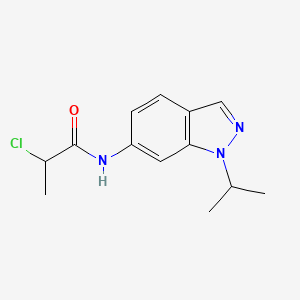
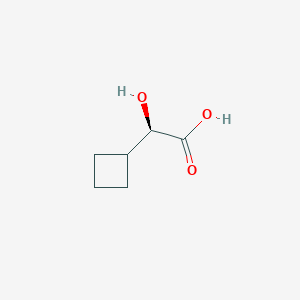
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide](/img/structure/B2958439.png)

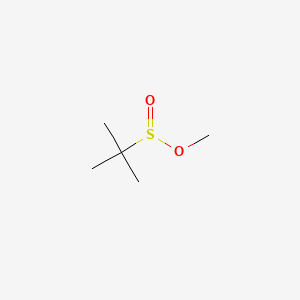
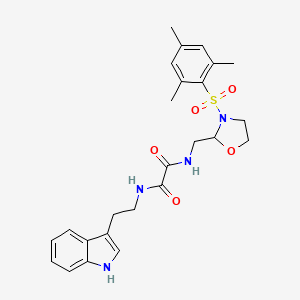
![2,5-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2958448.png)

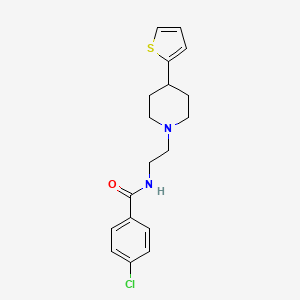
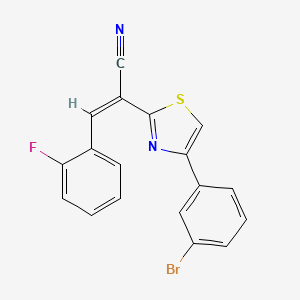
![4-[2-(2-{2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenoxy}ethoxy)ethoxy]-1-(4-methylbenzenesulfonyl)-1H-indole](/img/structure/B2958454.png)